molecular formula C28H28N2O5 B1676923 Naltalimide CAS No. 160359-68-2

Naltalimide

Cat. No.: B1676923
CAS No.: 160359-68-2
M. Wt: 472.5 g/mol
InChI Key: DHAITNWJDOSRBU-IBHWKQIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Nomenclature of Naltalimide

The study of opioid ligands has a long history, dating back to the isolation of morphine from opium in 1804. researchgate.net Over time, research in this field has led to the identification and synthesis of numerous compounds interacting with opioid receptors. researchgate.netacs.org The nomenclature of morphinan (B1239233) derivatives, such as this compound which features a morphinan backbone, has evolved, with systems like the Makleit–Bognár nomenclature being proposed to standardize the naming of semisynthetic compounds based on codeine isomers. mdpi.comresearchgate.net

This compound's chemical name is N-[(5R,6R,14S)-17-cyclopropylmethyl-4,5-epoxy-3,14-dihydroxymorphinan-6-yl]phthalimide. mdpi.com It is also identified by the CAS number 160359-68-2 and PubChem CID 16066809. wikipedia.orgnih.gov The compound incorporates a phthalimide (B116566) moiety attached to a morphinan structure. researchgate.net

Current Scope of Academic Inquiry into this compound

Academic inquiry into this compound is currently focused on understanding its pharmacological properties and therapeutic potential. Research efforts are directed towards elucidating its interactions with opioid receptors and the resulting physiological effects. nih.govresearchgate.net A significant area of investigation is its potential use in the management of overactive bladder (OAB), where studies are exploring its mechanism of action in modulating the micturition reflex pathway. wikipedia.orgnih.govmdpi.comresearchgate.netresearchgate.net

Studies involving radioligand binding assays and functional assays are central to defining this compound's activity profile at different opioid receptor subtypes. nih.govresearchgate.net These investigations aim to characterize its potency and selectivity, providing crucial data for assessing its potential as a therapeutic agent. nih.govresearchgate.net

This compound as a Subject of Opioid Ligand Research

This compound is a subject of opioid ligand research due to its classification as an opioid drug. wikipedia.org Specifically, it has been characterized as a potent and selective partial agonist of the μ-opioid receptor (MOR). wikipedia.orgnih.govmdpi.comresearchgate.net This interaction with opioid receptors in the central nervous system and peripheral tissues is key to its pharmacological effects. ontosight.airesearchgate.netacs.org

Research findings indicate that this compound exhibits high selectivity for MORs compared to δ-opioid receptors (DORs) and κ-opioid receptors (KORs). nih.govmdpi.comresearchgate.net This selectivity is a critical aspect of opioid ligand research, as different receptor subtypes are associated with distinct pharmacological outcomes. ontosight.aiacs.org The binding affinities (Ki) and functional activities (EC50, Emax) of this compound at these receptors have been determined through in vitro studies. wikipedia.orgnih.govmdpi.comresearchgate.net

The following table summarizes key in vitro binding affinity and functional activity data for this compound at human opioid receptors:

Receptor SubtypeBinding Affinity (Ki)Functional Activity (EC50)Maximal Response (Emax)
μ-opioid receptor (MOR)0.268 nM wikipedia.orgnih.govmdpi.comresearchgate.net2.39 nM wikipedia.orgnih.govresearchgate.net66.1% wikipedia.orgnih.govresearchgate.net
δ-opioid receptor (DOR)121 nM wikipedia.orgnih.govmdpi.comresearchgate.net26.1 nM wikipedia.orgnih.govresearchgate.net71.0% wikipedia.orgnih.govresearchgate.net
κ-opioid receptor (KOR)8.97 nM wikipedia.orgnih.govmdpi.comresearchgate.net9.51 nM wikipedia.orgnih.govresearchgate.net62.6% wikipedia.orgnih.govresearchgate.net

Data primarily from radioligand binding assays and cAMP accumulation assays using cells expressing human opioid receptor subtypes. wikipedia.orgnih.govresearchgate.net

Further research findings highlight this compound's ability to enhance bladder storage function by modulating the afferent limb of the micturition reflex pathway, an effect mediated through μ-opioid receptors in the spinal cord. nih.govresearchgate.net This mechanism is being investigated for its relevance to the treatment of overactive bladder. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

160359-68-2

Molecular Formula

C28H28N2O5

Molecular Weight

472.5 g/mol

IUPAC Name

2-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]isoindole-1,3-dione

InChI

InChI=1S/C28H28N2O5/c31-20-8-7-16-13-21-28(34)10-9-19(30-25(32)17-3-1-2-4-18(17)26(30)33)24-27(28,22(16)23(20)35-24)11-12-29(21)14-15-5-6-15/h1-4,7-8,15,19,21,24,31,34H,5-6,9-14H2/t19-,21-,24+,27+,28-/m1/s1

InChI Key

DHAITNWJDOSRBU-IBHWKQIPSA-N

SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N7C(=O)C8=CC=CC=C8C7=O

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1N7C(=O)C8=CC=CC=C8C7=O)OC5=C(C=C4)O)O

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N7C(=O)C8=CC=CC=C8C7=O

Appearance

Solid powder

Other CAS No.

160359-68-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl)phthalimide
naltalimide
TRK-130

Origin of Product

United States

Synthetic Chemistry and Structural Elucidation of Naltalimide

Established Synthetic Pathways for Naltalimide

The primary synthetic routes to this compound leverage well-established reactions in organic chemistry, adapted for the complex morphinan (B1239233) scaffold.

A principal and widely cited method for the synthesis of this compound involves the Mitsunobu reaction. researchgate.netnih.gov This reaction facilitates the conversion of a secondary alcohol into a nitrogen-containing functional group with a clean inversion of stereochemistry, which is a powerful tool in natural product synthesis. organic-chemistry.orgwikipedia.org

In the synthesis of this compound, the C-6 hydroxyl group of a naltrexone (B1662487) precursor is converted to a phthalimide (B116566) group. The reaction typically employs triphenylphosphine (TPP) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netwikipedia.org The alcohol, phthalimide (the nucleophile), and TPP are dissolved in a suitable anhydrous solvent like tetrahydrofuran (THF) or benzene. researchgate.netorganic-synthesis.com Upon addition of DEAD, a complex series of steps occurs where the triphenylphosphine and DEAD combine to form a phosphonium intermediate that activates the alcohol's oxygen, turning it into a good leaving group. organic-chemistry.orgwikipedia.org The phthalimide anion then displaces this group via an SN2 mechanism, resulting in the desired this compound product with an inverted stereocenter at the C-6 position. organic-chemistry.orgwikipedia.org

Table 1: Reagents and Conditions for Mitsunobu-Based Synthesis of this compound researchgate.net

ReagentRoleTypical Conditions
Naltrexone derivativeStarting Material (Alcohol)-
PhthalimideNucleophile2 equivalents
Diethyl azodicarboxylate (DEAD)Oxidizing Agent / Activator2 equivalents
Triphenylphosphine (TPP)Reducing Agent / Activator2 equivalents
Anhydrous BenzeneSolventRoom Temperature, 1 hour

The reaction generates triphenylphosphine oxide and a hydrazine carboxylate as by-products, which can sometimes complicate purification.

Alternative synthetic strategies for this compound and its analogues often involve multi-step sequences that modify the functional groups on the morphinan core. One such pathway involves the initial conversion of the C-6 keto group of naltrexone into an amino group, which is then subsequently reacted to form the phthalimide moiety. researchgate.net

A documented route shows the transformation of a naltrexone derivative to an intermediate which can then be converted to this compound. researchgate.net This pathway can also be reversed. For instance, this compound can be treated with reagents like hydroxylamine hydrochloride or hydrazine hydrate to cleave the phthalimide group, yielding a 6-amino derivative. researchgate.net This 6-amino intermediate can then be used as a precursor itself. By reacting this amine with phthalic anhydride in the presence of a base like triethylamine (Et3N) in a solvent such as dimethylformamide (DMF) at elevated temperatures, the phthalimide ring can be formed, yielding this compound. researchgate.net

This modular approach allows for the synthesis of various analogues by substituting phthalic anhydride with other anhydrides or acylating agents, enabling the exploration of structure-activity relationships. mdpi.comnih.gov

Table 2: Alternative Synthesis Step for Phthalimide Moiety Incorporation researchgate.net

Reactant 1Reactant 2Reagents/SolventConditionsProduct
6-Amino-Naltrexone DerivativePhthalic AnhydrideEt3N, DMF140 °C, 4hThis compound

Precursor Chemistry and Stereochemical Control in this compound Synthesis

The synthesis of this compound is fundamentally dependent on the availability of correctly functionalized and stereochemically pure morphinan precursors.

This compound is built upon a morphinan alkaloid scaffold. mdpi.com Morphinans are a class of polycyclic alkaloids that includes clinically significant compounds such as morphine, codeine, and thebaine. plos.orgbenthamscience.com The starting material for many semi-synthetic opioids, including the naltrexone from which this compound is derived, is often thebaine, an alkaloid isolated from the opium poppy, Papaver somniferum. plos.orgresearchgate.net

The synthesis of the direct precursor, naltrexone, can be achieved from thebaine or through total synthesis routes that establish the complex tetracyclic ring system and its specific stereochemistry. nih.gov The rigid structure of the morphinan core, with its defined stereocenters (e.g., at C-5, C-13, C-14), is critical. mdpi.com Any synthetic transformation must proceed with high stereochemical control to preserve the desired configuration. rijournals.com The B/C ring fusion in naturally occurring morphinans is cis, which is a key structural feature. mdpi.com

The introduction of the phthalimide group at the C-6 position of the morphinan skeleton is a key transformation in the synthesis of this compound. As discussed, two primary strategies are employed:

Direct Substitution via Mitsunobu Reaction: This is an efficient method that utilizes phthalimide as a nucleophile to displace an activated C-6 hydroxyl group. researchgate.net A significant advantage of this reaction is the predictable inversion of stereochemistry at the reaction center, which is a cornerstone of stereocontrolled synthesis. nih.gov This allows for precise control over the final stereochemical configuration of the product.

Amine Acylation: This two-step approach involves first establishing a C-6 amino group on the morphinan ring. This amine can then be acylated using phthalic anhydride to form the phthalimide ring. researchgate.net This method provides an alternative when direct substitution is not feasible or when the amine precursor is readily available. It also offers flexibility for creating analogues by using different anhydrides. nih.gov

Advanced Synthetic Techniques and Innovations in this compound Analogues

Research into this compound and related compounds has spurred the development of advanced synthetic techniques to create novel analogues with potentially improved properties. The synthesis of derivatives, such as 10α-hydroxy TRK-820, involved modifications to existing synthetic routes to optimize specific parts of the molecule, like the 6-acyl unit. patsnap.com

Innovations in the broader field of opioid synthesis, which are applicable to this compound analogues, include the use of transition-metal-catalyzed reactions for C-H activation and functionalization. For example, the asymmetric synthesis of naltrexone has been achieved using a Rh(I)-catalyzed C–H alkenylation and torquoselective electrocyclization cascade, demonstrating a modern approach to constructing the morphinan core. nih.gov Such methods offer new ways to build the foundational precursor molecules from simpler starting materials.

Furthermore, the development of analogues is not limited to the modification of the morphinan core but also involves altering the phthalimide moiety itself. Strategies such as replacing the phthalimide group with other heterocycles, like benzotriazole, have been explored in related classes of molecules to generate novel chemical entities. nih.gov These advanced approaches provide powerful tools for medicinal chemists to generate diverse libraries of this compound analogues for further investigation.

Molecular Pharmacology of Naltalimide at Opioid Receptors

Opioid Receptor Binding Affinity and Selectivity Profiles of Naltalimide

Studies have characterized this compound's binding affinity and selectivity across the different opioid receptor subtypes using radioligand binding assays. ncats.ionih.govresearchgate.netresearchgate.net These experiments typically involve competing this compound with a known radiolabeled ligand for binding sites on cells expressing human opioid receptors. ncats.ionih.govresearchgate.netresearchgate.net The dissociation constant (Ki) is a key parameter derived from these assays, reflecting the affinity of the compound for the receptor. A lower Ki value indicates higher binding affinity.

Research indicates that this compound demonstrates a notable selectivity profile among the opioid receptors. ncats.ionih.govresearchgate.netresearchgate.net

Receptor SubtypeKi (nM)
μ-opioid receptor (MOR)0.268
δ-opioid receptor (DOR)121
κ-opioid receptor (KOR)8.97

Table 1: Binding Affinity (Ki) of this compound at Human Opioid Receptors ncats.ionih.govresearchgate.netresearchgate.net

As shown in Table 1, this compound exhibits the highest binding affinity for the μ-opioid receptor, followed by the κ-opioid receptor, and then the δ-opioid receptor. ncats.ionih.govresearchgate.netresearchgate.net This profile suggests that this compound is a potent ligand at the μOR and has significant affinity for the κOR, with considerably lower affinity for the δOR. ncats.ionih.govresearchgate.netresearchgate.net

Functional assays, such as those measuring cyclic AMP (cAMP) accumulation, are employed to determine the efficacy of this compound at opioid receptors. ncats.ionih.govresearchgate.net These assays assess the ability of a compound to activate the receptor and initiate downstream signaling. Efficacy is often described by the EC50 (concentration producing 50% of the maximal effect) and Emax (maximal effect relative to a full agonist). ncats.ionih.govresearchgate.net

Studies have characterized this compound as a potent but partial agonist at the human μ-opioid receptor. ncats.ionih.govresearchgate.net

Receptor SubtypeEC50 (nM)Emax (%)
μ-opioid receptor (MOR)2.3966.1

Table 2: Functional Activity (cAMP Accumulation) of this compound at Human μ-Opioid Receptors ncats.ionih.govresearchgate.net

Table 2 illustrates this compound's functional profile at the μOR, showing a potent effect with an EC50 of 2.39 nM and a partial agonistic activity with an Emax of 66.1% compared to a full agonist. ncats.ionih.govresearchgate.net This indicates that while this compound can activate the μOR, it does not elicit the full maximal response achievable by a full agonist. ncats.ionih.govresearchgate.net

This compound's interaction with the δ-opioid receptor has also been investigated. ncats.ionih.govresearchgate.netresearchgate.net As indicated by the binding affinity data (Table 1), this compound has a considerably lower affinity for the δOR compared to the μOR and κOR. ncats.ionih.govresearchgate.netresearchgate.net

Functional assays assessing cAMP accumulation have shown that this compound exhibits functional activity at the δOR, although with lower potency compared to the μOR. ncats.ionih.govresearchgate.net

Receptor SubtypeEC50 (nM)Emax (%)
δ-opioid receptor (DOR)26.171.0

Table 3: Functional Activity (cAMP Accumulation) of this compound at Human δ-Opioid Receptors ncats.ionih.govresearchgate.net

Table 3 presents the functional data for this compound at the δOR, showing an EC50 of 26.1 nM and an Emax of 71.0%. ncats.ionih.govresearchgate.net While the Emax suggests a relatively robust maximal effect at the concentrations tested, the higher EC50 value confirms the lower potency of this compound at the δOR compared to the μOR. ncats.ionih.govresearchgate.net

This compound demonstrates significant binding affinity for the κ-opioid receptor (Table 1). ncats.ionih.govresearchgate.netresearchgate.net This affinity is higher than that for the δOR but lower than for the μOR. ncats.ionih.govresearchgate.netresearchgate.net

Functional characterization using cAMP accumulation assays has revealed this compound's activity at the κOR. ncats.ionih.govresearchgate.net

Receptor SubtypeEC50 (nM)Emax (%)
κ-opioid receptor (KOR)9.5162.6

Table 4: Functional Activity (cAMP Accumulation) of this compound at Human κ-Opioid Receptors ncats.ionih.govresearchgate.net

Table 4 shows that this compound acts as a partial agonist at the κOR, with an EC50 of 9.51 nM and an Emax of 62.6%. ncats.ionih.govresearchgate.net This indicates that this compound is a potent ligand at the κOR and can induce a partial functional response. ncats.ionih.govresearchgate.net Some sources also describe this compound as a potent κ-opioid receptor agonist. ontosight.ai

The nociceptin/orphanin FQ peptide (NOP) receptor is another member of the opioid receptor family, although it has distinct pharmacological properties compared to the classical opioid receptors (μ, δ, κ). acs.orgwikipedia.orgmdpi.com The endogenous ligand for the NOP receptor is nociceptin/orphanin FQ (N/OFQ). wikipedia.orgmdpi.comwikipedia.org

While the provided search results primarily focus on this compound's interactions with the μ, δ, and κ receptors, some literature mentions the NOP receptor in the context of opioid receptor families and related research. acs.orgresearchgate.netwikipedia.orgmdpi.commedkoo.commarefa.org However, specific binding or functional data for this compound at the NOP receptor are not detailed within the provided snippets. The NOP receptor is known to couple to Gi/o proteins, similar to the classical opioid receptors. mdpi.com

This compound-Mediated Signal Transduction Pathways

Opioid receptors, including μOR, δOR, and κOR, are primarily coupled to inhibitory G proteins of the Gi/Go family. wikipedia.orgmdpi.commdpi.com Upon agonist binding, these receptors undergo conformational changes that facilitate the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein. wikipedia.orgnih.gov This leads to the dissociation of the GTP-bound Gα subunit from the Gβγ dimer, and both subunits can then interact with various intracellular effector molecules, initiating downstream signaling cascades. wikipedia.orgnih.gov

Activation of Gi/Go proteins by opioid receptors typically leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular levels of cAMP. ncats.ionih.govwikipedia.orgresearchgate.net This is a common downstream effect measured in functional assays to assess opioid receptor activation. ncats.ionih.govacs.orgresearchgate.net The functional data presented in Tables 2, 3, and 4, which show the effects of this compound on cAMP accumulation, are indicative of its ability to activate G protein-mediated signaling pathways downstream of the μ, δ, and κ opioid receptors. ncats.ionih.govresearchgate.net

Regulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels

A well-established downstream effect of opioid receptor activation, particularly by agonists, is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. acs.orgfrontiersin.org This is a primary mechanism of G protein-mediated signaling by opioid receptors. frontiersin.org

Functional assays measuring cAMP accumulation are commonly used to assess the potency and efficacy of opioid ligands. nih.govacs.orgsigmaaldrich.com Studies have shown that this compound exhibits potent but partial agonistic activity for MORs in functional assays measuring cAMP accumulation. nih.govsigmaaldrich.com

The following table summarizes the activity of this compound in cAMP accumulation assays:

Receptor Subtype (Human)EC50 (nM)Emax (%)
MOR2.39 nih.govsigmaaldrich.com66.1 nih.govsigmaaldrich.com
DOR26.1 nih.govsigmaaldrich.com71.0 nih.govsigmaaldrich.com
KOR9.51 nih.govsigmaaldrich.com62.6 nih.govsigmaaldrich.com

*Data compiled from references nih.govsigmaaldrich.com. Emax is relative to a full agonist for each receptor subtype.

These results indicate that this compound is a partial agonist at all three major opioid receptor subtypes, with the highest potency observed at the MOR. nih.govsigmaaldrich.com

Mitogen-Activated Protein Kinase (MAPK) and Other Kinase Signaling Cascades

Beyond G protein coupling and β-arrestin recruitment, opioid receptors can also modulate other intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades. frontiersin.orgplos.org These pathways are involved in various cellular processes and have been implicated in aspects of opioid action, including tolerance and dependence. frontiersin.orgplos.orgmdpi.com

The MAPK superfamily includes several key members, such as extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 kinases. frontiersin.orgmdpi.com Activation of MORs can lead to the recruitment of specific transduction signal proteins, including kinases such as Src, phosphoinositide 3-kinases (PI3K), and MAPKs like ERK1/2 and JNK1-3. frontiersin.org

While direct studies specifically detailing this compound's effects on MAPK or other kinase signaling cascades were not prominently found in the provided search results, the general principle of opioid receptor-mediated kinase activation is well-documented. For example, studies with morphine and DAMGO in enteric neurons have shown that MOR activation can induce MAPK/ERK phosphorylation. plos.org This activation was found to be dependent on receptor endocytosis and dynamin. plos.org Chronic morphine treatment was shown to suppress desensitization of cAMP and MAPK signaling. plos.org The involvement of p38 MAPK in opioid-induced behaviors has also been investigated, particularly in relation to stress and reward pathways, although the direct link with morphine's action on p38 remains under discussion. mdpi.com Further research would be needed to specifically characterize this compound's impact on these kinase pathways.

Structure-Activity Relationship (SAR) Studies of this compound and Related Opioid Ligands

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure influence its biological activity, including receptor binding affinity, selectivity, and functional efficacy. msdmanuals.comguidetopharmacology.org SAR analysis has been crucial in the discovery and development of opioid ligands. frontiersin.orgguidetopharmacology.org

Chemical Structural Determinants of Opioid Receptor Affinity

The affinity of a ligand for an opioid receptor is determined by the specific interactions between the chemical structure of the ligand and the binding site of the receptor. msdmanuals.com These interactions can include hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic effects. msdmanuals.com Early SAR studies on opiate drugs, such as morphine, were instrumental in proposing the existence of opioid receptors based on the relationship between chemical structure and analgesic activity. frontiersin.orgguidetopharmacology.org The stereospecificity of opioid drug action was a fundamental principle in the development of the concept of a specific receptor for morphine. frontiersin.org

This compound's structure, N-[(5R,6R,14S)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl]phthalimide, is based on a morphinan (B1239233) scaffold, which is common to many opioid ligands. nih.gov The presence of the cyclopropylmethyl group at the nitrogen, the epoxy bridge, and the hydroxyl groups at positions 3 and 14 are key structural features. The addition of the phthalimide (B116566) group at the 6-position distinguishes this compound. nih.gov

The following table summarizes this compound's binding affinities for opioid receptors:

Receptor Subtype (Human)Ki (nM)
MOR0.268 nih.govwikipedia.orgncats.io
DOR121 nih.govwikipedia.orgncats.io
KOR8.97 nih.govwikipedia.orgncats.io

*Data compiled from references nih.govwikipedia.orgncats.io.

Molecular Basis of Receptor Selectivity and Functional Efficacy

Receptor selectivity refers to the ability of a ligand to bind with higher affinity to one receptor subtype compared to others. elifesciences.org Functional efficacy describes the degree to which a ligand activates a receptor and elicits a cellular response upon binding. msdmanuals.com The molecular basis for both selectivity and efficacy lies in the specific interactions between the ligand and the receptor, as well as the conformational changes induced in the receptor upon ligand binding. mdpi.commsdmanuals.com

This compound's selectivity for the MOR is evident from its significantly lower Ki value at the MOR compared to the DOR and KOR. nih.govwikipedia.orgncats.io This suggests that the binding site of the human MOR has a higher complementarity to the structure of this compound than the binding sites of the human DOR and KOR. Differences in the amino acid sequences and three-dimensional structures of the binding pockets of the different opioid receptor subtypes account for these selectivity profiles.

Furthermore, this compound acts as a partial agonist at the MOR, DOR, and KOR. nih.govsigmaaldrich.com The degree of partial agonism (Emax) varies between the receptor subtypes, as shown in the cAMP accumulation data. nih.govsigmaaldrich.com The molecular basis for partial agonism is complex but generally involves the ligand inducing a receptor conformation that is only partially active, or stabilizing an equilibrium between active and inactive states. mdpi.commsdmanuals.com Specific interactions with residues within the receptor's binding pocket and transmembrane domains influence the conformational changes that determine the extent of G protein coupling and downstream signaling.

Studies investigating functionally selective ligands have highlighted the importance of specific regions within the opioid receptor binding pocket, such as the transmembrane (TM) domains and extracellular loops (ECLs), in controlling signaling bias and efficacy. elifesciences.org For example, interactions in the TM5-ECL2 region have been suggested to influence β-arrestin recruitment at MOR and KOR. elifesciences.org While specific details regarding which structural features of this compound contribute to its partial agonism and selectivity at the molecular level were not extensively detailed in the provided results, these general principles of ligand-receptor interaction and induced conformational changes are applicable.

Preclinical Mechanistic and Pharmacological Investigations of Naltalimide

In Vitro Pharmacological Characterization of Naltalimide

In vitro studies have been crucial in defining this compound's interaction with opioid receptors and its effects on cellular signaling pathways. These investigations typically utilize recombinant cell systems engineered to express specific opioid receptor subtypes.

Radioligand Binding Assays in Recombinant Cell Systems

Radioligand binding assays are employed to determine the affinity and selectivity of a compound for specific receptors. In studies characterizing this compound, these assays have been performed using cells expressing human μ-opioid receptors (MORs), δ-opioid receptors (DORs), and κ-opioid receptors (KORs). This compound has demonstrated high selectivity for MORs compared to DORs and KORs. nih.govncats.ioresearchgate.net

Receptor SubtypeKi (nM)
MOR0.268
DOR121
KOR8.97

These binding affinities indicate this compound's primary interaction is with the μ-opioid receptor. nih.govncats.ioresearchgate.netwikipedia.org

Receptor Functional Assays (e.g., GTPγS Binding, cAMP Inhibition)

Functional assays are used to assess the efficacy of a ligand at a receptor, determining whether it acts as an agonist, antagonist, or partial agonist. GTPγS binding assays measure the activation of G proteins downstream of receptor binding, while cAMP inhibition assays evaluate the ability of a ligand to inhibit or stimulate adenylyl cyclase activity, a common downstream effect of opioid receptor activation. acs.orgmultispaninc.commultispaninc.com

In functional assays such as the cAMP accumulation assay using cells expressing human opioid receptor subtypes, this compound has shown potent but partial agonistic activity at MORs. nih.gov Functional assays like 35S-GTPγS binding and cAMP inhibition are standard methods for evaluating the pharmacological functions of opioid ligands in vitro. acs.orgacs.orgacs.org

Receptor SubtypeEC50 (nM)Emax (%)
MOR2.3966.1
DOR26.171.0
KOR9.5162.6

These results confirm this compound's partial agonistic profile, particularly at the μ-opioid receptor. nih.govwikipedia.org

Cellular Pathway Analysis in Cultured Models

Cellular pathway analysis in cultured models allows for the investigation of the downstream signaling cascades activated or modulated by a compound. While general information on cellular pathway analysis in cultured models exists nih.govnih.govmdpi.comeditco.biofrontiersin.org, specific detailed findings on this compound's impact on cellular pathways beyond the direct receptor-mediated G protein and cAMP signaling are not extensively detailed in the provided search results. The primary focus of the available information is on its interaction with opioid receptors and the functional consequences in the context of bladder activity.

In Vivo Studies of this compound's Effects on Reflex Pathways and Organ Systems

In vivo studies are essential for understanding the effects of a compound within a living organism, including its impact on physiological reflexes and organ system function. Preclinical in vivo investigations of this compound have largely concentrated on its effects on the micturition reflex pathway and bladder contractions in animal models.

Modulation of the Micturition Reflex Pathway

The micturition reflex is a complex neural pathway controlling bladder storage and voiding. Studies in animals have investigated how this compound influences this reflex. Research suggests that this compound enhances bladder storage function by modulating the afferent limb of the micturition reflex. nih.govncats.iowikipedia.orgresearchgate.netnih.govncats.io This modulation is thought to occur through μ-opioid receptors located in the spinal cord. researchgate.netnih.gov The micturition reflex involves a spinobulbospinal pathway, and its modulation can impact bladder activity. nih.govnih.gov

Impact on Isovolumetric Rhythmic Bladder Contractions in Animal Models

Isovolumetric rhythmic bladder contractions (RBCs) are used in animal models to study bladder activity independent of voiding. Studies in anesthetized guinea pigs have shown that this compound dose-dependently inhibits these rhythmic bladder contractions. nih.govresearchgate.net This inhibition prolongs the shutdown time, which is the duration of the complete cessation of bladder contractions, without affecting the amplitude of the contractions. nih.govresearchgate.net The inhibitory effect of this compound on RBCs was shown to be antagonized by naloxone, an opioid receptor antagonist. researchgate.netnih.gov Furthermore, the minimum effective dose of this compound remained consistent in spinal cord-transected animals, suggesting a spinal site of action for this effect. ncats.ioresearchgate.netnih.gov In guinea pigs, this compound also increased bladder capacity without altering voiding efficiency or maximum flow rate, unlike other agents such as oxybutynin (B1027). ncats.ioresearchgate.netnih.gov Studies in rats also investigated the effects on bladder contractions induced by peripheral pelvic nerve stimulation, where this compound did not produce significant changes, unlike oxybutynin which significantly suppressed them. ncats.ioresearchgate.netnih.gov

Animal ModelStudy ParameterThis compound EffectED30 (i.v.)
Guinea PigIsovolumetric Rhythmic Bladder Contractions (RBCs)Dose-dependently prolonged shutdown time; no effect on amplitude; antagonized by naloxone0.0034 mg/kg
Guinea PigBladder Capacity (Urodynamics)Increased bladder capacity; no change in voiding efficiency or max flow rate0.0025 mg/kg
RatBladder Contractions (Pelvic Nerve Stimulation)No significant changes0.005 mg/kg

These in vivo findings support the concept that this compound modulates bladder function primarily through a central mechanism involving spinal μ-opioid receptors, affecting the afferent control of the micturition reflex. researchgate.netnih.gov

Animal Models of Disease States Relevant to this compound Research

Studies in Guinea Pig Models of Micturition Physiology Guinea pigs are considered an ideal model for studying bladder smooth muscles and micturition physiologymdpi.com. Studies utilizing isovolumetric rhythmic bladder contractions in anesthetized guinea pigs have been instrumental in characterizing the effects of Naltalimidenih.govresearchgate.net. These studies have shown that this compound dose-dependently prolonged the shutdown time of bladder contractions without affecting their amplitudenih.govresearchgate.net. Furthermore, this compound ameliorated formalin-induced frequent urination in freely moving guinea pigsnih.govresearchgate.net. Urodynamic parameters observed in guinea pigs treated with this compound included an increase in bladder capacity without significant changes in voiding efficiency, maximum flow rate, or intravesical pressure at maximum flow rateresearchgate.netnih.gov. This contrasts with the effects of other agents like oxybutynin, which increased bladder capacity but also affected other parametersresearchgate.netnih.gov. The use of guinea pig models has provided significant data supporting this compound's potential to enhance bladder storage functionnih.govresearchgate.netnih.gov.

Summary of Findings in Guinea Pig Models:

ParameterThis compound Effect (Guinea Pig)Comparison to Oxybutynin (Guinea Pig)Citation
Rhythmic Bladder Contractions (RBCs)Dose-dependently inhibited, prolonged shutdown timeNot directly compared in this context nih.govresearchgate.net
Amplitude of RBCsNo significant effectNot directly compared in this context nih.govresearchgate.net
Formalin-induced Frequent UrinationAmelioratedNot directly compared in this context nih.govresearchgate.net
Bladder CapacityIncreasedIncreased, but this compound did not affect other parameters researchgate.netnih.gov
Voiding EfficiencyNo significant changeAffected by oxybutynin researchgate.netnih.gov
Maximum Flow RateNo significant changeAffected by oxybutynin researchgate.netnih.gov
Intravesical Pressure at Max Flow RateNo significant changeAffected by oxybutynin researchgate.netnih.gov

Advanced Preclinical Research Methodologies Utilizing this compound

Ex Vivo Tissue Preparations for Investigating this compound Activity

Ex vivo tissue preparations play a crucial role in preclinical pharmacological investigations by allowing for the study of drug effects on isolated tissues or organs outside the complex environment of a living organism. imavita.comarxiv.orgscholaris.caslideshare.net This approach helps maintain the native tissue structure and functionality, enabling detailed analysis of drug-receptor interactions and downstream cellular responses. imavita.comnih.gov For this compound, studies using isolated tissue preparations, particularly from the urinary bladder, have been instrumental in understanding its direct effects on bladder contractility and the micturition reflex. nih.govresearchgate.net

Research findings from ex vivo studies have characterized this compound as a potent and selective partial agonist at the μ-opioid receptor (MOR). wikipedia.orgnih.govresearchgate.netncats.io This selectivity over δ-opioid (DOR) and κ-opioid (KOR) receptors has been demonstrated in various assays, including those using human opioid receptors. wikipedia.orgnih.govresearchgate.netncats.io

Studies examining the effect of this compound on isolated urinary bladder tissues, such as bladder strips from guinea pigs or rats, have shown its ability to modulate bladder activity. nih.govresearchgate.net For instance, in isovolumetric rhythmic bladder contractions (RBCs) in anesthetized guinea pigs, this compound dose-dependently prolonged the shutdown time, indicating an inhibitory effect on bladder contractions without affecting the amplitude of these contractions. nih.gov This suggests a mechanism involving the modulation of the afferent limb of the micturition reflex pathway through μ-opioid receptors. wikipedia.orgnih.govncats.io

While specific detailed data tables derived solely from ex vivo tissue preparation studies on this compound in the provided search results are limited, the findings consistently point to its partial agonistic activity at MORs as the primary mechanism underlying its effects on bladder function observed in isolated tissue models. wikipedia.orgnih.govresearchgate.netncats.io The use of isolated organ bath systems allows for the precise control of experimental conditions and the assessment of drug responses on tissue contractility or relaxation. scholaris.caslideshare.net

The reported binding affinities and functional activity data from cell-based assays, often complementing ex vivo studies, provide context for the concentrations at which this compound is active at opioid receptors. wikipedia.orgnih.govresearchgate.netncats.io

Table: Opioid Receptor Binding and Functional Activity of this compound

Receptor Subtype (Human)Binding Affinity (Ki)Functional Activity (EC50)Emax
μ-opioid receptor (MOR)0.268 nM wikipedia.orgnih.govresearchgate.netncats.io2.39 nM wikipedia.orgnih.govncats.io66.1% wikipedia.orgnih.govncats.io
δ-opioid receptor (DOR)121 nM wikipedia.orgnih.govresearchgate.netncats.io26.1 nM wikipedia.orgnih.govncats.io71.0% wikipedia.orgnih.govncats.io
κ-opioid receptor (KOR)8.97 nM wikipedia.orgnih.govresearchgate.netncats.io9.51 nM wikipedia.orgnih.govncats.io62.6% wikipedia.orgnih.govncats.io

Note: Data primarily derived from radioligand-binding assays and functional assays (cAMP accumulation) using cells expressing human opioid receptors. wikipedia.orgnih.govresearchgate.netncats.io These in vitro findings support the receptor-mediated effects observed in ex vivo tissue preparations.

Further detailed ex vivo studies, potentially involving dose-response curves on isolated bladder muscle strips or other relevant tissues, would provide more comprehensive data on the potency and efficacy of this compound in these specific preparations. The modulation of rhythmic bladder contractions observed in guinea pig models highlights the utility of ex vivo approaches in evaluating the functional consequences of this compound's opioid receptor activity on target organs. nih.gov

Biochemical and Metabolic Interplay of Naltalimide

Interaction with Endogenous Opioid Peptidergic Systems

Naltalimide demonstrates potent and selective binding affinity for the human μ-opioid receptor (MOR). wikipedia.orgresearchgate.netnih.govresearchgate.netmdpi.com Studies using radioligand binding assays with cells expressing human opioid receptors have determined its affinity profile. This compound exhibits a high affinity for MOR, with a reported inhibition constant (Ki) of 0.268 nM. wikipedia.orgresearchgate.netnih.govresearchgate.netmdpi.com While it primarily targets MOR, this compound also shows affinity for δ-opioid receptors (DOR) and κ-opioid receptors (KOR), albeit significantly lower than for MOR. The reported Ki values are 121 nM for DOR and 8.97 nM for KOR. wikipedia.orgresearchgate.netnih.govresearchgate.netmdpi.com This profile indicates a selectivity ratio of approximately 451-fold for MOR over DOR and 33.5-fold for MOR over KOR. nih.govresearchgate.net

Functionally, this compound acts as a partial agonist at the MOR. wikipedia.orgresearchgate.netresearchgate.netncats.io In functional assays, such as cyclic AMP accumulation assays using cells expressing human opioid receptor subtypes, this compound shows potent but partial agonistic activity. The reported half-maximal effective concentration (EC50) for MOR is 2.39 nM, with a maximal effect (Emax) of 66.1%. wikipedia.orgresearchgate.net It also exhibits partial agonistic activity at DOR and KOR, with EC50 values of 26.1 nM and 9.51 nM, and Emax values of 71.0% and 62.6%, respectively. wikipedia.orgresearchgate.net

The binding and functional data highlight this compound's preferential engagement with the MOR, positioning it as a selective partial agonist for this receptor subtype within the endogenous opioid peptidergic system.

Table 1: this compound Binding Affinity and Functional Activity at Human Opioid Receptors

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Maximal Effect (Emax, %)
μ-opioid (MOR)0.268 wikipedia.orgresearchgate.netnih.govresearchgate.netmdpi.com2.39 wikipedia.orgresearchgate.net66.1 wikipedia.orgresearchgate.net
δ-opioid (DOR)121 wikipedia.orgresearchgate.netnih.govresearchgate.netmdpi.com26.1 wikipedia.orgresearchgate.net71.0 wikipedia.orgresearchgate.net
κ-opioid (KOR)8.97 wikipedia.orgresearchgate.netnih.govresearchgate.netmdpi.com9.51 wikipedia.orgresearchgate.net62.6 wikipedia.orgresearchgate.net

Cellular Biochemical Responses to this compound-Receptor Engagement

Engagement of opioid receptors, including MOR, DOR, and KOR, by agonists triggers a cascade of intracellular biochemical events. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins, such as Gi/Go. acs.orgwikidoc.org Activation of Gi/Go leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. researchgate.netwikidoc.org This reduction in cAMP can modulate the activity of protein kinase A (PKA). researchgate.net

Beyond the canonical cAMP pathway, opioid receptor activation can also involve other signaling cascades. These include the activation of various protein kinases, such as the mitogen-activated protein kinases (MAPK) including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinases (JNK). acs.orgwikidoc.org Additionally, opioid receptor engagement can lead to the recruitment of β-arrestin proteins, which are involved in receptor desensitization, internalization, and the activation of distinct signaling pathways. acs.orgwikidoc.org

As a partial agonist at the MOR, this compound's interaction is expected to induce a sub-maximal activation of these downstream signaling pathways compared to a full agonist. The specific cellular responses to this compound-receptor engagement would involve a partial inhibition of adenylyl cyclase activity and modulation of kinase pathways and β-arrestin recruitment to an extent commensurate with its partial efficacy. These cellular events collectively contribute to the pharmacological effects observed with this compound.

Research findings in animal models investigating this compound's effect on overactive bladder provide insight into the functional biochemical outcomes of its receptor engagement. This compound dose-dependently inhibited isovolumetric rhythmic bladder contractions in guinea pigs, prolonging the shutdown time without affecting the amplitude of contractions. researchgate.net This effect was antagonized by naloxone, an opioid receptor antagonist, indicating that it is mediated through opioid receptors. researchgate.net This suggests that this compound's partial agonism at MOR in the relevant neural pathways influences the biochemical processes controlling bladder smooth muscle activity and the micturition reflex.

Influence on Neurotransmitter Systems and Their Biochemical Pathways

Opioid receptors are widely distributed throughout the central nervous system and peripheral tissues, where they play a crucial role in modulating neurotransmission and various physiological processes. acs.org this compound's selective partial agonism at MOR influences neurotransmitter systems, particularly those involved in the micturition reflex pathway.

The micturition reflex is a complex neural circuit involving afferent sensory pathways from the bladder to the spinal cord and brain, as well as efferent pathways controlling bladder and sphincter function. By suppressing the afferent limb of the micturition reflex pathway, this compound modulates the transmission of signals from the bladder to the central nervous system that trigger the urge to void and bladder contractions. wikipedia.orgresearchgate.netresearchgate.net While the precise neurotransmitters and biochemical pathways involved in this specific modulation by this compound are subjects of ongoing research, opioid receptors are known to influence the release and activity of various neurotransmitters. For instance, opioid receptors can modulate the release of neurotransmitters like acetylcholine (B1216132) and potentially others involved in the neural control of bladder function. researchgate.netwikidoc.orgdntb.gov.ua

The interaction of this compound with MOR in these pathways alters the biochemical signaling cascades within neurons, affecting neuronal excitability and communication, ultimately leading to the observed inhibition of the micturition reflex and increased bladder storage capacity. wikipedia.orgresearchgate.net The selective action of this compound on this reflex pathway without causing significant changes in other parameters like voiding efficiency or maximum flow rate suggests a targeted modulation of specific neurotransmitter systems or pathways involved in the afferent signaling from the bladder. researchgate.net

Computational Modeling and Simulation Approaches in Naltalimide Research

Molecular Dynamics Simulations of Naltalimide-Receptor Binding

Molecular dynamics (MD) simulations are a computational technique used to simulate the dynamic behavior of molecular systems over time. mdpi.commdpi.comnih.gov This method treats all components of the system, including the ligand and receptor, as flexible entities, providing insights into their structural and dynamical properties. mdpi.commdpi.com In the context of this compound, MD simulations can be applied to study its binding to opioid receptors, particularly the μ-opioid receptor, to understand the stability of the binding pose and the nature of the interactions involved. mdpi.commdpi.complos.org

MD simulations can reveal important aspects of ligand-receptor interactions, such as the role of hydrogen bonds, hydrophobic interactions, water bridges, and pi-stacking interactions in stabilizing the complex over time. mdpi.com By simulating the system's behavior, researchers can gain a dynamic description of the ligand-receptor system, complementing static experimental structures. mdpi.comnih.gov This is particularly relevant for understanding how this compound, as a partial agonist, might induce specific conformational states in the MOR compared to full agonists or antagonists. nih.govnih.gov While general studies on opioid receptors and other GPCRs utilize MD simulations to understand ligand binding and conformational changes, specific detailed findings from MD simulations solely focused on this compound's binding to its receptor were not extensively detailed in the provided search results. However, the principles and applications of MD simulations in studying ligand-receptor interactions in GPCRs, the class of receptors this compound targets, are well-established. mdpi.comnih.govplos.org

In Silico Prediction of this compound Ligand-Receptor Interactions and Functional Selectivity

In silico methods, including molecular docking and other computational techniques, are used to predict how a ligand like this compound interacts with its target receptors and to assess its potential functional selectivity. mdpi.comresearchgate.netnih.gov this compound has shown high selectivity for MORs over δ-opioid (DORs) and κ-opioid receptors (KORs) in experimental binding assays. nih.govwikipedia.org In silico approaches can provide a computational basis for this observed selectivity by predicting binding affinities and interaction profiles with different opioid receptor subtypes. mdpi.comresearchgate.netnih.gov

Molecular docking, a common in silico technique, predicts the preferred orientation (binding pose) of a ligand within a receptor's binding site and estimates the binding affinity. mdpi.complos.org By applying docking studies to this compound and the structures of MOR, DOR, and KOR, researchers can computationally assess the favorability of this compound binding to each receptor subtype. mdpi.comresearchgate.net This can help explain the experimental observations of higher affinity for MOR. nih.govwikipedia.org

Furthermore, in silico methods can contribute to understanding functional selectivity, which refers to a ligand's ability to differentially activate distinct signaling pathways coupled to the same receptor. While this compound is described as a partial MOR agonist, computational modeling can provide insights into the structural determinants of its partial agonism and how it might selectively engage certain downstream signaling cascades. nih.gov Studies on other GPCRs have demonstrated the utility of computational approaches in understanding the structural basis of functional selectivity and distinguishing between full and partial agonism. nih.gov Although specific in silico predictions detailing this compound's functional selectivity were not prominently featured in the search results, the general applicability of these methods to opioid receptors and GPCRs suggests their potential use in this compound research. mdpi.comnih.gov

Experimental data on this compound's binding affinities provides a basis for validating in silico predictions:

Receptor SubtypeKi (nM)EC50 (nM)Emax (%)
μ-opioid receptor (MOR)0.2682.3966.1
δ-opioid receptor (DOR)12126.171.0
κ-opioid receptor (KOR)8.979.5162.6

Data derived from radioligand-binding and functional assays with human opioid receptors. nih.govwikipedia.org

Quantitative Systems Pharmacology (QSP) Modeling of this compound Effects

Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates computational models with experimental data to describe the dynamic interactions between a drug and biological systems at various levels, from molecular to organ. mathworks.comwikipedia.orgallucent.com QSP models can incorporate mechanistic details of drug action, disease pathophysiology, and pharmacokinetic/pharmacodynamic (PK/PD) properties to simulate drug effects and predict outcomes. mathworks.comwikipedia.orgallucent.com

For this compound, QSP modeling could be employed to understand how its interaction with MORs translates into its observed effects, such as the amelioration of frequent urination in preclinical models. nih.govresearchgate.net A QSP model could potentially integrate data on this compound's binding kinetics, receptor downstream signaling pathways involved in bladder function, and physiological processes related to the micturition reflex. nih.govmathworks.comwikipedia.orgresearchgate.net By simulating these interactions, QSP models could provide a quantitative understanding of this compound's mechanism of action and predict its effects under different physiological conditions. mathworks.comwikipedia.orgallucent.com

QSP modeling can also be used to explore the impact of drug parameters and biological variability on efficacy, identify key pathways, and simulate virtual patient populations. mathworks.comallucent.com While specific QSP models for this compound were not detailed in the provided search results, the application of QSP in understanding drug mechanisms and predicting responses in various therapeutic areas, including those involving GPCR targets, is well-documented. mathworks.comwikipedia.orgallucent.comuniversiteitleiden.nlnih.gov The potential of QSP to integrate complex biological interactions makes it a valuable tool for understanding the systemic effects of this compound.

Predictive Modeling for Preclinical Research Design and Optimization

Predictive modeling encompasses various computational techniques used to forecast outcomes and optimize experimental design in preclinical research. pitt.eduresearchgate.netpatheon.commedrxiv.orgresearchgate.net These models can leverage diverse data sources, including in vitro study results, in vivo efficacy data, and historical information, to build models that predict a compound's behavior and potential for success in later development stages. pitt.eduresearchgate.netpatheon.comresearchgate.netnih.gov

In the preclinical research of this compound, predictive modeling can be applied to several aspects:

Predicting Efficacy: Based on in vitro activity and data from early in vivo studies, predictive models can estimate the likelihood of this compound demonstrating efficacy in relevant animal models of overactive bladder. researchgate.netpitt.edunih.gov

Optimizing Study Design: Predictive models can help optimize preclinical study parameters, such as dose selection, treatment duration, and animal model choice, to maximize the chances of obtaining meaningful results and reduce the number of animals needed. pitt.edupatheon.commedrxiv.org

Identifying Key Factors: By analyzing various data inputs, predictive models can identify the most critical factors influencing this compound's preclinical performance, guiding further research efforts. researchgate.netresearchgate.netnih.gov

Translational Prediction: Predictive models, particularly QSP models, can aid in translating findings from preclinical species to humans, helping to forecast clinical exposure-response and efficacy outcomes. universiteitleiden.nlnih.govfrontiersin.org

The application of predictive modeling in preclinical drug development is increasingly recognized for its potential to improve efficiency, reduce costs, and enhance the probability of success. pitt.edupatheon.comresearchgate.netnih.gov While specific examples of predictive modeling applied directly to this compound's preclinical research were not detailed in the search results, the general principles and applications of these methods are highly relevant to optimizing the development pathway for a compound like this compound. pitt.eduresearchgate.netpatheon.commedrxiv.orgresearchgate.netnih.govfrontiersin.org

Analytical Methodologies for Naltalimide Characterization and Quantification

Chromatographic Techniques for Naltalimide Analysis

Chromatographic techniques are widely employed for the separation and analysis of complex mixtures, making them indispensable for assessing the purity and quantifying the concentration of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are prominent examples used in analytical chemistry for such purposes.

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Concentration

HPLC is a robust technique utilized for both qualitative and quantitative analysis of compounds. It involves separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. This allows for the determination of the purity of this compound by identifying and quantifying impurities present in a sample. Furthermore, HPLC can be used to accurately determine the concentration of this compound in various matrices by comparing the peak area or height to a calibration curve generated using standards of known concentrations.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

UHPLC is an evolution of HPLC that utilizes smaller particle size stationary phases and higher mobile phase pressures, resulting in improved resolution, speed, and sensitivity. researchgate.netscirp.org This technique is particularly advantageous for complex samples or when high throughput is required. The enhanced resolution offered by UHPLC allows for better separation of this compound from closely eluting impurities or matrix components, leading to more accurate purity assessment and quantification.

A validated stability-indicating UHPLC method for naproxen (B1676952) and its related compounds highlights the benefits of this technique, achieving efficient separation within a short runtime using a C18 column and UV detection. researchgate.netscirp.org UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) has also been employed for the simultaneous quantification of various opioids in different human tissues, demonstrating its high sensitivity and specificity for complex biological matrices. nih.gov Although specific UHPLC parameters for this compound were not found, the principles and demonstrated capabilities of UHPLC in related analyses suggest its potential for highly efficient and sensitive this compound characterization and quantification.

Spectroscopic Methods for this compound Structural Confirmation and Quantitative Analysis

Spectroscopic methods provide valuable information about the structure and concentration of a compound based on its interaction with electromagnetic radiation. UV-Visible (UV-Vis) spectroscopy and fluorimetry are examples of spectroscopic techniques that can be applied to this compound analysis.

UV-Visible Spectroscopy in this compound Assays

UV-Vis spectroscopy is a widely used technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the spectrum. technologynetworks.comwikipedia.orglibretexts.orgdenovix.com The concentration of a substance in solution is directly proportional to its absorbance, as described by the Beer-Lambert Law. UV-Vis spectroscopy can be used in this compound assays to determine its concentration in a sample by measuring the absorbance at its maximum wavelength of absorption and comparing it to a calibration curve.

UV absorption studies have been performed for related compounds like naltrexone (B1662487), showing UV maxima at specific wavelengths. ijcrt.org This indicates that this compound, possessing chromophores within its structure, is likely to exhibit characteristic absorption in the UV-Vis region, making this technique suitable for its quantitative analysis. UV-Vis spectrophotometry is routinely used in analytical chemistry for the quantitative determination of various analytes and for purity testing. wikipedia.orgdenovix.com

Fluorimetric Detection Approaches for this compound

Fluorimetric detection is a highly sensitive spectroscopic technique that measures the fluorescence emitted by a compound after excitation at a specific wavelength. This method is applicable to compounds that are naturally fluorescent or can be derivatized to become fluorescent. Fluorimetric detection can offer higher sensitivity compared to UV-Vis absorption for certain compounds.

While the search results mention fluorophores as a type of detectable marker google.com, there was no specific information found regarding the intrinsic fluorescence of this compound or the development of fluorimetric detection methods specifically for this compound. However, if this compound exhibits native fluorescence or can be appropriately derivatized, fluorimetric detection could potentially be a sensitive method for its quantification, particularly at low concentrations.

Method Validation and Quality Control in this compound Research

Method validation is a critical process in analytical chemistry that provides documented evidence that an analytical method is suitable for its intended purpose. particle.dklabmanager.comeuropa.eudemarcheiso17025.com It is essential for ensuring the reliability, accuracy, and consistency of analytical results obtained in this compound research and quality control. Validation parameters typically assessed include specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). particle.dklabmanager.comeuropa.eudemarcheiso17025.com

Specificity confirms that the method accurately measures this compound without interference from other components in the sample matrix. labmanager.com Accuracy assesses how close the measured values are to the true concentration of this compound. europa.eu Precision evaluates the repeatability and reproducibility of the method under normal operating conditions. labmanager.comeuropa.eu Linearity demonstrates that the analytical response is directly proportional to the concentration of this compound over a specified range. labmanager.comdemarcheiso17025.com LOD is the lowest concentration of this compound that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. europa.eudemarcheiso17025.com

Validated analytical methods are crucial for various aspects of this compound research, including determining its concentration in experimental samples, assessing its stability over time, and ensuring the quality of this compound used in studies. particle.dk Following regulatory guidelines, such as those from the ICH, is essential for method validation in a pharmaceutical context. particle.dklabmanager.comeuropa.eu Quality control procedures, such as system suitability tests and the use of quality control samples, are also vital for monitoring the performance of validated methods during routine analysis of this compound. particle.dklabmanager.com

Emerging Analytical Technologies for this compound Investigations

Emerging analytical technologies are continuously being explored to enhance the sensitivity, specificity, and efficiency of this compound analysis. High-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) MS, offers improved mass accuracy and resolution compared to traditional MS techniques, enabling more confident identification of this compound and its potential metabolites or impurities. researchgate.net LC-HRMS is particularly useful for non-targeted screening and identification of novel compounds. researchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another emerging technique that can offer simplified and powerful methods for the analysis of small molecules like this compound, particularly in complex biological matrices. bioprocessonline.com CE-MS separates compounds based on their charge-to-size ratio before detection by MS, complementing the separation mechanisms of LC-MS. bioprocessonline.com

The application of advanced data analytics and cheminformatics tools to the data generated by these sophisticated analytical techniques is also an emerging area. bioprocessonline.com These tools can help in processing large datasets, identifying patterns, and gaining deeper insights into the characteristics and behavior of this compound.

Furthermore, the development of biosensors and microfluidic devices tailored for opioid detection could potentially lead to rapid and portable analytical methods for this compound quantification in various settings. While not specifically reported for this compound yet in the provided search results, these technologies represent a growing trend in analytical chemistry for pharmaceutical compounds.

The integration of Process Analytical Technology (PAT) principles, which involve real-time monitoring and control of manufacturing processes, could also be considered an emerging approach in the context of this compound production and quality control. bioprocessonline.com While PAT is a broader concept, its application with techniques like online spectroscopy or chromatography could ensure consistent product quality. bioprocessonline.com

Detailed research findings utilizing these emerging technologies for this compound are limited in the provided search results, which primarily focus on established methods like LC-MS/MS and radioligand binding assays for its pharmacological characterization. researchgate.netresearchgate.netresearchgate.netnih.gov However, the general trend in pharmaceutical analysis points towards increased adoption of HRMS and potentially CE-MS for comprehensive characterization and quantification of drug compounds. bioprocessonline.comresearchgate.net

Q & A

Basic: What are the established synthetic routes for Naltalimide, and how can researchers optimize yield and purity?

Methodological Answer:
To evaluate synthetic routes, begin with a comparative analysis of existing protocols (e.g., nucleophilic substitution, condensation reactions) using parameters like reaction time, temperature, and catalyst efficiency. Employ Design of Experiments (DOE) to optimize yield by varying solvent polarity, stoichiometry, and purification methods (e.g., column chromatography vs. recrystallization) . Validate purity via HPLC (≥98% purity threshold) and 1H/13C NMR to confirm structural integrity . Cross-reference spectral data with the NIST Chemistry WebBook for baseline comparisons .

Basic: Which analytical techniques are most reliable for characterizing this compound’s stability under varying storage conditions?

Methodological Answer:
Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. For hydrolytic stability, use pH-varied aqueous buffers (pH 1–13) with UV-Vis spectrophotometry to monitor degradation kinetics. Apply Arrhenius equation modeling to predict shelf life under standard conditions (25°C) . Include control samples spiked with known degradants to validate method sensitivity .

Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer:
Perform a systematic meta-analysis of existing datasets to identify confounding variables (e.g., assay type, cell lines, dosage ranges). Use Bland-Altman plots to assess inter-study variability and meta-regression to isolate factors like solvent choice (DMSO vs. aqueous) impacting bioactivity . Replicate key studies under standardized conditions, adhering to OECD guidelines for in vitro assays, and publish negative results to reduce publication bias .

Advanced: What computational strategies are effective for predicting this compound’s binding affinity to target proteins?

Methodological Answer:
Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) simulations (e.g., GROMACS) to model protein-ligand interactions. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical binding constants (KD). Cross-validate docking results with Crystal Structure Database (CSD) entries of analogous imide compounds .

Basic: How should researchers design dose-response experiments to evaluate this compound’s cytotoxicity?

Methodological Answer:
Use a logarithmic dilution series (e.g., 0.1–100 µM) across ≥3 biological replicates. Employ MTT/WST-1 assays for viability metrics and flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis. Include positive controls (e.g., cisplatin) and normalize data to vehicle-treated cells. Apply 4-parameter logistic regression to calculate IC50 values with 95% confidence intervals .

Advanced: What statistical approaches are suitable for analyzing non-linear relationships in this compound’s pharmacokinetic data?

Methodological Answer:
For non-linear PK profiles (e.g., enterohepatic recirculation), use non-compartmental analysis (NCA) paired with mixed-effects modeling (NONMEM/ Monolix). Assess covariates (e.g., body weight, CYP450 genotype) via likelihood ratio tests . Validate models using bootstrapping or visual predictive checks (VPCs) .

Basic: How can researchers ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:
Document all synthetic steps in Electronic Lab Notebooks (ELNs) with granular metadata (e.g., humidity, stir rate). Share protocols via FAIR-compliant repositories (e.g., Zenodo) and include detailed characterization data (e.g., HRMS, elemental analysis) in supplementary materials. Collaborate with third-party labs for interlaboratory validation .

Advanced: What methodologies address uncertainties in this compound’s environmental fate predictions?

Methodological Answer:
Apply read-across models using data from structurally similar compounds in the EPA’s ECOTOX Knowledgebase . Perform QSPR modeling to estimate biodegradation half-lives and bioaccumulation factors. Validate with microcosm studies under OECD 308 guidelines, measuring parent compound and metabolite concentrations via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naltalimide
Reactant of Route 2
Reactant of Route 2
Naltalimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.